molecular formula C14H22N2O B1425740 1-[(2-Ethoxyphenyl)methyl]-3-methylpiperazine CAS No. 1480796-24-4

1-[(2-Ethoxyphenyl)methyl]-3-methylpiperazine

Cat. No. B1425740
M. Wt: 234.34 g/mol
InChI Key: YHAJOCNYYYZFTC-UHFFFAOYSA-N
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Description

“1-[(2-Ethoxyphenyl)methyl]-3-methylpiperazine” is a chemical compound with a molecular weight of 234.34 . Its IUPAC name is 1-(2-ethoxybenzyl)-3-methylpiperazine .


Molecular Structure Analysis

The InChI code for “1-[(2-Ethoxyphenyl)methyl]-3-methylpiperazine” is 1S/C14H22N2O/c1-3-17-14-7-5-4-6-13(14)11-16-9-8-15-12(2)10-16/h4-7,12,15H,3,8-11H2,1-2H3 .

Scientific Research Applications

DNA Minor Groove Binding

The synthetic dye Hoechst 33258 and its analogues, which are N-methyl piperazine derivatives with benzimidazole groups, demonstrate strong binding to the minor groove of double-stranded B-DNA. This interaction is specific to AT-rich sequences. Such compounds, including Hoechst 33258, have been extensively utilized in cellular biology for staining chromosomes and analyzing DNA, owing to their ability to penetrate cells easily. These compounds have also been explored for their potential as radioprotectors and topoisomerase inhibitors, highlighting their importance in drug design and understanding DNA-binding mechanisms (Issar & Kakkar, 2013).

Behavioral Pharmacology

A study on AR-A000002, a selective 5-hydroxytryptamine (HT)1B antagonist that is structurally related to "1-[(2-Ethoxyphenyl)methyl]-3-methylpiperazine," demonstrated its potential for treating anxiety and affective disorders. This compound showed anxiolytic and antidepressant efficacy in various animal models, suggesting the therapeutic utility of 5-HT1B antagonists in mental health treatments (Hudzik et al., 2003).

Medicinal Chemistry

The versatility of the N-phenylpiperazine scaffold, to which "1-[(2-Ethoxyphenyl)methyl]-3-methylpiperazine" belongs, is highlighted in its wide application across medicinal chemistry, particularly for CNS disorders. Recent patents suggest ongoing interest in this scaffold for developing new therapeutic agents, underscoring its "druglikeness" and potential for diversification into various therapeutic areas (Maia, Tesch, & Fraga, 2012).

Neurochemistry and Neurotoxicity

Compounds related to "1-[(2-Ethoxyphenyl)methyl]-3-methylpiperazine" have been studied for their neurochemical and neurotoxic effects. For instance, 3,4-Methylenedioxymethamphetamine (MDMA) research sheds light on the acute and long-term impacts of such compounds on the brain, including changes in neurotransmission and potential neurotoxicity, offering insights into their effects on human cognition and behavior (Mckenna & Peroutka, 1990).

properties

IUPAC Name

1-[(2-ethoxyphenyl)methyl]-3-methylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O/c1-3-17-14-7-5-4-6-13(14)11-16-9-8-15-12(2)10-16/h4-7,12,15H,3,8-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHAJOCNYYYZFTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CN2CCNC(C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2-Ethoxyphenyl)methyl]-3-methylpiperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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